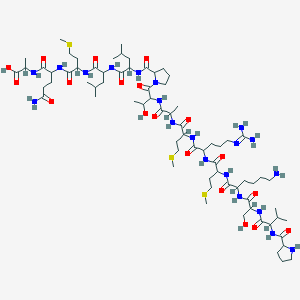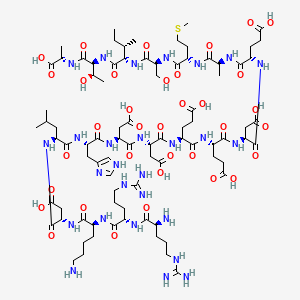
159453-08-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Chemical Abstracts Service (CAS) number 159453-08-4 is known as [pTyr5] epidermal growth factor receptor (988-993). This compound is derived from the autophosphorylation site (Tyr992) of the epidermal growth factor receptor (EGFR 988-993). It is a peptide with significant biological activity, particularly in the context of cellular signaling pathways .
準備方法
The synthesis of [pTyr5] epidermal growth factor receptor (988-993) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.
Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.
Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high purity and yield .
化学反応の分析
[pTyr5] epidermal growth factor receptor (988-993) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine, using reagents like hydrogen peroxide.
Reduction: Disulfide bonds within the peptide can be reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common reagents and conditions used in these reactions include mild oxidizing or reducing agents and specific pH conditions to ensure selective reactions. Major products formed from these reactions include modified peptides with altered biological activity .
科学的研究の応用
[pTyr5] epidermal growth factor receptor (988-993) has numerous scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving the epidermal growth factor receptor.
Medicine: Studied for its potential therapeutic applications in cancer treatment, as it can modulate signaling pathways involved in cell proliferation and survival.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
The mechanism of action of [pTyr5] epidermal growth factor receptor (988-993) involves its interaction with the epidermal growth factor receptor. Upon binding, it mimics the natural autophosphorylation process at the Tyr992 site, leading to the activation of downstream signaling pathways. These pathways include the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway, which are crucial for cell growth, differentiation, and survival .
類似化合物との比較
[pTyr5] epidermal growth factor receptor (988-993) can be compared with other similar peptides derived from autophosphorylation sites of receptor tyrosine kinases. Similar compounds include:
[pTyr5] insulin receptor (988-993): Derived from the autophosphorylation site of the insulin receptor, involved in glucose metabolism.
[pTyr5] platelet-derived growth factor receptor (988-993): Derived from the autophosphorylation site of the platelet-derived growth factor receptor, involved in wound healing and angiogenesis.
The uniqueness of [pTyr5] epidermal growth factor receptor (988-993) lies in its specific interaction with the epidermal growth factor receptor and its role in modulating signaling pathways critical for cancer research .
特性
CAS番号 |
159453-08-4 |
|---|---|
分子式 |
C₃₁H₄₅N₆O₁₇P |
分子量 |
804.69 |
配列 |
One Letter Code: DADE-pTyr-L |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid](/img/structure/B612723.png)
